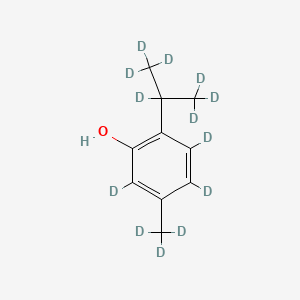
Methyl 2-Methyl-3-(methylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-methoxy-5-(methylsulfonyl)benzoate” was synthesized from salicylic acid as a precursor, which generally consisted of four reactive steps: etherification, sulfonyl chloride, amine, and lipid .Aplicaciones Científicas De Investigación
1. Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate
- Summary of Application: This compound is used in the study of the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of methyl 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-benzoates and 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-phenyl acetates, as well as of the parent esters, in 30% (v/v) 1,4-dioxane–water at several temperatures .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
2. Bioactive Precursor in Organic Synthesis
- Summary of Application: Methyl-2-formyl benzoate, a similar compound to Methyl 2-Methyl-3-(methylsulfonyl)benzoate, is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves organic synthesis of compounds .
- Results or Outcomes: The outcomes include a variety of pharmacological activities, such as antifungal and antihypertensive effects .
3. Chemical Structure Analysis
- Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
- Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .
4. Reactions of Carbonyl Compounds
- Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
5. Chemical Structure Analysis
- Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
- Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .
6. Reactions of Carbonyl Compounds
- Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
Propiedades
IUPAC Name |
methyl 2-methyl-3-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQPCDSXMVFMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |
CAS RN |
1256633-15-4 |
Source


|
| Record name | Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)






![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)